molecular formula C12H14O2 B117500 1,2-Diallyloxybenzene CAS No. 4218-87-5

1,2-Diallyloxybenzene

Cat. No. B117500
CAS RN: 4218-87-5
M. Wt: 190.24 g/mol
InChI Key: GZWLFCGQNCRLIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,2-Diallyloxybenzene consists of a benzene ring with two allyloxy groups attached at the 1 and 2 positions . The InChI representation of the molecule is InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2 .


Physical And Chemical Properties Analysis

1,2-Diallyloxybenzene has a density of 1.0±0.1 g/cm³ . Its boiling point is 269.8±20.0 °C at 760 mmHg . The compound has a flash point of 99.7±21.3 °C . It has 2 hydrogen bond acceptors and 6 freely rotating bonds . The topological polar surface area is 18.5 Ų .

Scientific Research Applications

  • Lithium-Ion Battery Technology

    • 1,4-Dialkoxybenzene derivatives, including compounds structurally related to 1,2-Diallyloxybenzene, have been used as redox-active shuttles in lithium-ion batteries. These additives help prevent runaway oxidation of electrolyte under overcharge conditions, contributing to battery stability and efficiency (Zhang et al., 2018).
  • Electrochemical Applications

    • Studies have explored the electropolymerization of 1,2-methylenedioxybenzene, which shares a similar chemical structure with 1,2-Diallyloxybenzene. These polymers exhibited good redox activity and stability, suggesting potential applications in electrochemical devices (Dong et al., 2007).
  • Supercapacitor Development

    • Supercapacitors incorporating 1,2-dihydroxybenzene derivatives (closely related to 1,2-Diallyloxybenzene) have shown high capacitance values. These findings indicate the potential for using such compounds in advanced energy storage systems (Frąckowiak et al., 2014).
  • Advanced Oxidation Processes (AOPs)

    • Derivatives of 1,2-dihydroxybenzenes, structurally similar to 1,2-Diallyloxybenzene, have applications in AOPs due to their redox properties, contributing to the development of oxidative stress mitigation strategies (Romero et al., 2018).
  • Organic Synthesis and Material Science

    • The nitration of dialkoxybenzenes, including 1,2-dialkoxybenzenes, has been investigated for its regioselectivity, crucial for the synthesis of Schiff base macrocycles and various other molecules (Shopsowitz et al., 2011).
    • Polymers containing dialkoxybenzene units demonstrate enhanced properties like metallic adsorption and electrical conductivity, suggesting their usefulness in diverse applications ranging from coating to electrical components (Moulay, 2009).
  • Environmental Biodegradation

    • Research on the biodegradation of dialkoxybenzenes, like 1-allyloxy-4-propoxybenzene, by certain strains of Pseudomonas putida highlights the environmental fate of these compounds. This information is vital for assessing their impact as potential commercial insect control agents (Ebrahimi & Plettner, 2014).

properties

IUPAC Name

1,2-bis(prop-2-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWLFCGQNCRLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063361
Record name 1,2-Diallyloxybenzene
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diallyloxybenzene

CAS RN

4218-87-5
Record name Catechol diallyl ether
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Record name 1,2-Diallyloxybenzene
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Record name 1,2-Diallyloxybenzene
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Record name Benzene, 1,2-bis(2-propen-1-yloxy)-
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Record name 1,2-Diallyloxybenzene
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Record name 1,2-bis(allyloxy)benzene
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Record name 1,2-DIALLYLOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Ebrahimi, J Spooner, N Weinberg, E Plettner - Chemosphere, 2013 - Elsevier
Some dialkoxybenzenes are promising new insect control agents. These compounds mimic naturally occurring odorants that modulate insect behavior. Before applying these …
Number of citations: 13 www.sciencedirect.com
Y Akhtar, MB Isman, PM Paduraru… - Journal of agricultural …, 2007 - ACS Publications
The antifeedant, oviposition deterrent, and toxic effects of dialkoxybenzene minilibraries and of disubstituted cyclopentene minilibraries (ie, consisting of four to five compounds) along …
Number of citations: 36 pubs.acs.org
M Arumugam, A Mitra, P Jaisankar, S Dasgupta… - Applied microbiology …, 2010 - Springer
A marine actinobacterium isolated from the Bay of Bengal, India and previously found to be producing an antimicrobial and cytotoxic terpenoid was further investigated for antimicrobial …
Number of citations: 84 link.springer.com
P Ebrahimi Jozdani - 2012 - summit.sfu.ca
Plant protection is an important part of modern agriculture, in which high-yielding crop varieties are at risk of diseases and insect pest attacks. Dialkoxybenzenes are promising new …
Number of citations: 2 summit.sfu.ca
S Krompiec, N Kuźnik, M Krompiec, R Penczek… - Journal of Molecular …, 2006 - Elsevier
The influence of functional group Q on course and rate of the reaction of 3-B, 3-C, 3-Si, 3-Sn, 3-N, 3-P, 3-O, 3-S, 3-Se, 3-Cl, 3-Br, and 3-I substituted allylic systems of type Q–CH 2 …
Number of citations: 64 www.sciencedirect.com
JM Burgess - 2009 - ir.canterbury.ac.nz
This thesis details the silver(I) coordination chemistry of thirty four alkene-containing ligands. The synthesis of thirty two of these ligands is described of which fifteen are unreported …
Number of citations: 5 ir.canterbury.ac.nz
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The invention provides in part dialkoxybenzene and eugenol compounds for controlling infestation by a Lymantria dispar, and methods thereof. The compounds include a compound of …
Number of citations: 0 www.patentsencyclopedia.com
VM Vrudhula - 1983 - search.proquest.com
I. One of the approaches in the search for antitumor agents is the screening of natural products for antitumor activity. Those that prove active can then be chemically modified to enhance …
Number of citations: 2 search.proquest.com

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